molecular formula C14H8Cl2F3NO2 B14757829 5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide CAS No. 900-36-7

5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide

Cat. No.: B14757829
CAS No.: 900-36-7
M. Wt: 350.1 g/mol
InChI Key: JNCUABMBRCMFAR-UHFFFAOYSA-N
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Description

5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with chloro and trifluoromethyl groups, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable hydroxybenzamide precursor under controlled conditions. The reaction is usually carried out in a non-chlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pressure control, along with continuous monitoring of reaction parameters, is common to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chloro or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For instance, it has been shown to interact with opioid receptors, leading to analgesic effects . The presence of chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide stands out due to its specific combination of chloro and trifluoromethyl groups, which impart unique chemical and biological properties

Properties

CAS No.

900-36-7

Molecular Formula

C14H8Cl2F3NO2

Molecular Weight

350.1 g/mol

IUPAC Name

5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C14H8Cl2F3NO2/c15-7-1-4-12(21)9(5-7)13(22)20-8-2-3-11(16)10(6-8)14(17,18)19/h1-6,21H,(H,20,22)

InChI Key

JNCUABMBRCMFAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F)Cl

Origin of Product

United States

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